molecular formula C18H25N5O2 B1212471 4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester

4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1212471
M. Wt: 343.4 g/mol
InChI Key: CHDHJASAMSWOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines a pyrimidine ring, a pyrazole ring, and a cyclohexylamino group

Scientific Research Applications

4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting suitable precursors, such as 2-chloro-4,6-dimethoxypyrimidine, with the pyrazole derivative.

    Introduction of the cyclohexylamino group: This step involves the nucleophilic substitution of the chloro group in the pyrimidine ring with cyclohexylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyclohexylamine in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings.

    Reduction: Reduced forms of the ester and amino groups.

    Substitution: Substituted derivatives with different functional groups replacing the ester or amino groups.

Mechanism of Action

The mechanism of action of 4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Shares the pyrazole ring structure but lacks the pyrimidine and cyclohexylamino groups.

    Potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride: Contains the pyrazole ring but differs in its overall structure and functional groups.

Uniqueness

4-cyclohexylamino-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine-5-carboxylic acid ethyl ester is unique due to its combination of a pyrimidine ring, a pyrazole ring, and a cyclohexylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-(cyclohexylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-4-25-17(24)15-11-19-18(23-13(3)10-12(2)22-23)21-16(15)20-14-8-6-5-7-9-14/h10-11,14H,4-9H2,1-3H3,(H,19,20,21)

InChI Key

CHDHJASAMSWOTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)N3C(=CC(=N3)C)C

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)N3C(=CC(=N3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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